5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its stability and versatility, making it a crucial intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This is achieved through a cyclopropanation reaction using suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and boronic acid esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of anticancer and antibacterial agents.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic acid moiety interacts with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The cyclopropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-Chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a chlorine atom, a cyclopropyl group, and a boronic acid moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications .
Properties
Molecular Formula |
C14H19BClNO2 |
---|---|
Molecular Weight |
279.57 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BClNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(16)8-17-12(11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
WXFVVNOVIDSVPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)Cl |
Origin of Product |
United States |
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